

A Comparative Guide to Computational Studies of Substituted Adamantanes

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Compound of Interest

Compound Name:	1-(5-Bromo-2-methoxyphenyl)adamantane
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For Researchers, Scientists, and Drug Development Professionals

The rigid, three-dimensional structure of adamantane has made it a valuable scaffold in medicinal chemistry and materials science. Computational chemistry provides a powerful lens through which to understand and predict the properties of substituted adamantanes, accelerating the design of novel therapeutics and materials. This guide offers an objective comparison of different computational approaches applied to the study of substituted adamantanes, supported by data from recent research.

Comparison of Computational Approaches and Key Findings

The following table summarizes the objectives, methodologies, and key quantitative findings from a selection of recent computational studies on substituted adamantanes. These studies highlight the diverse applications of computational chemistry in this field, from drug design to the prediction of material properties.

Study Focus	Adamantane Derivatives Studied	Computational Methods	Key Quantitative Findings	Reference
Antiviral Activity (Influenza A M2 Inhibitors)	34 newly-developed adamantane-based M2 inhibitors	Fragment-based quantitative structure-activity relationship (FB-QSAR)	Development of a predictive QSAR model for anti-influenza activity.	[1]
Antiviral Activity (Influenza A H3N2)	19 amino acid analogues of amantadine and rimantadine	3D-QSAR (CoMFA), Molecular Docking	Glycyl-rimantadine showed high antiviral activity and plasma stability. Docking studies revealed structural requirements for activity.	[2]
Electronic and Optical Properties	37 boron-substituted adamantane isomers	DFT (B3LYP/6-31G(d)), TD-DFT (CAM-B3LYP/6-31G(d,p)), CCSD(T)/CC-pVDZ	Boron substitution progressively destabilizes the molecular framework. A transition from electron-donating to electron-accepting behavior occurs at tri-boron substitution. Boron substitution induces a substantial red shift (184–423	[3]

			nm) in optical absorption.
Energetic Materials	Four nitrogen-rich hexaazaadamantane derivatives with -N(O)—NNO ₂ , -N(O)—NCN, -N ₃ , and -ONO ₂ functionalities	DFT	Compound M4 exhibited a high detonation pressure (48.39 GPa) and velocity (9.92 km/s), surpassing conventional explosives. The studied compounds showed superior thermal stability compared to CL-20. [4]
Enzyme Inhibition (Acetylcholinesterase)	4-bromobenzyl(Z)-N'-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioimidate (4BAPC)	DFT (M06-2X/6-311+G(2df,2p)), Molecular Docking, MD Simulations	Solvation-free energy calculations indicated good solubility in acetone, chloroform, and water. Docking and MD simulations suggested inhibitory activity against acetylcholinesterase. [5]

Experimental and Computational Protocols

A detailed understanding of the methodologies employed in these studies is crucial for their interpretation and replication.

Fragment-Based Quantitative Structure-Activity Relationship (FB-QSAR) for M2 Inhibitors

Objective: To develop a predictive model for the anti-influenza activity of adamantane-based M2 inhibitors.

Methodology:

- Dataset Construction: A benchmark dataset of 34 newly-developed adamantane-based M2 inhibitors with a wide range of bioactivities was compiled.[1]
- Molecular Fragmentation: The structures of the inhibitors were broken down into smaller chemical fragments.
- Descriptor Calculation: For each fragment, a set of physicochemical and structural descriptors was calculated.
- Model Building: A linear regression model was built to correlate the calculated descriptors with the experimentally determined inhibitory concentrations (IC50).
- Model Validation: The predictive power of the QSAR model was validated using statistical methods.

3D-QSAR and Molecular Docking of Amino Acid Analogues of Amantadine

Objective: To understand the structure-activity relationship of amino acid-adamantane conjugates as antiviral agents.

Methodology:

- Molecule Preparation: The 3D structures of 38 amino adamantane analogues were generated and optimized using LigPrep.[2]

- 3D-QSAR (CoMFA): Comparative Molecular Field Analysis (CoMFA) was performed to derive a 3D-QSAR model that relates the steric and electrostatic fields of the molecules to their biological activities.[\[2\]](#)
- Molecular Docking: The synthesized compounds were docked into the M2 proton channel of the influenza A virus to identify key binding interactions and structural requirements for activity.[\[2\]](#)

DFT and TD-DFT for Boron-Substituted Adamantanes

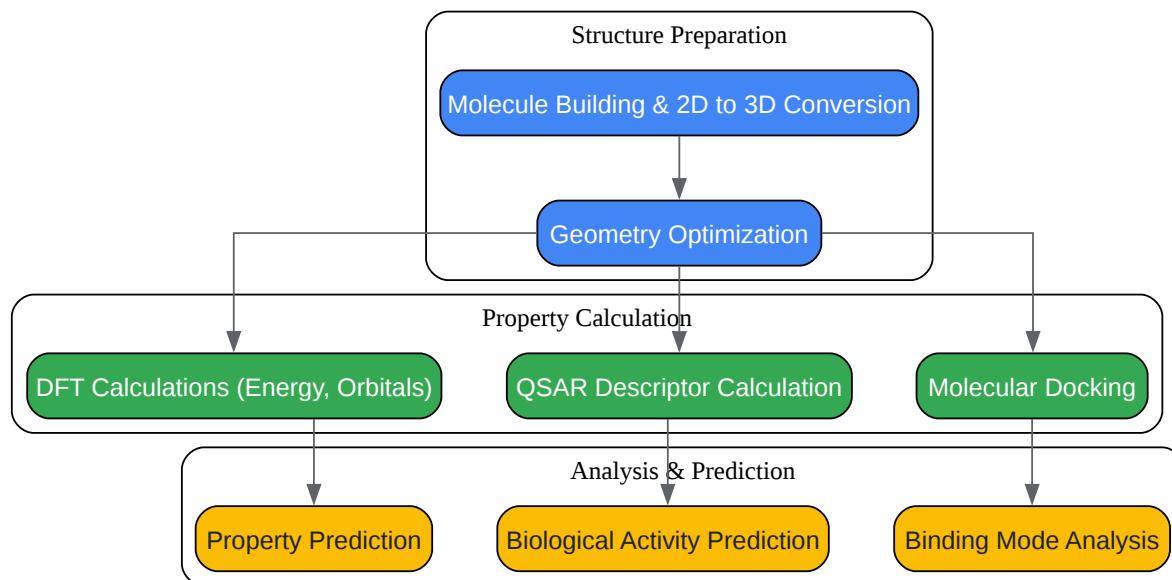
Objective: To investigate the effect of boron substitution on the structural, electronic, and optical properties of adamantane.

Methodology:

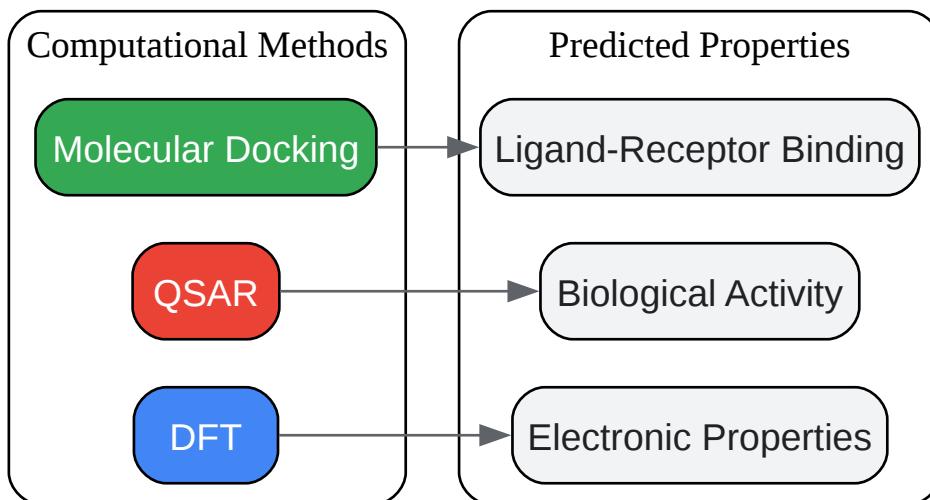
- Structure Optimization: The geometries of 37 boron-substituted adamantane isomers were optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.[\[3\]](#)
- Electronic Property Calculation: The ground-state energies of the neutral, cationic, and anionic species were calculated to analyze their electronic behavior. Higher accuracy single-point energy calculations were performed using the Coupled Cluster Singles and Doubles with Perturbative Triples (CCSD(T)) method with the CC-pVDZ basis set for key structures.[\[3\]](#)
- Optical Property Calculation: Time-Dependent DFT (TD-DFT) with the CAM-B3LYP functional and the 6-311G(d,p) basis set was used to study the optical absorption properties.[\[3\]](#)

Visualizing Computational Workflows and Relationships

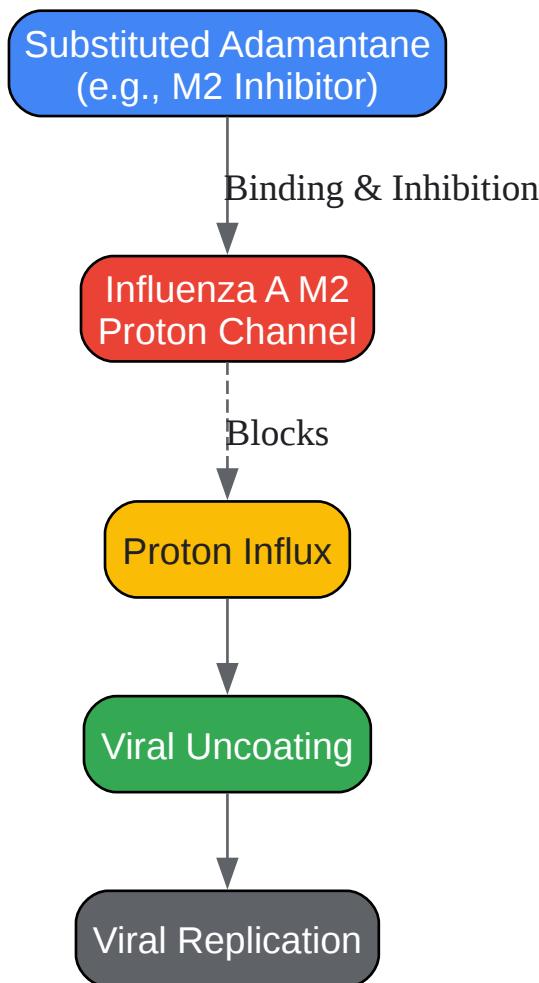
The following diagrams illustrate the typical workflows and logical relationships in the computational study of substituted adamantanes.

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Caption: A generalized workflow for computational studies of substituted adamantanes.

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Caption: Logical relationships between computational methods and predicted properties.



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Caption: Conceptual diagram of the M2 proton channel inhibition pathway.

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